![molecular formula C13H16N2O B12868666 ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a benzo[d]oxazole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine typically involves multi-step organic reactions. One possible route could include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the ethyl group: This step might involve alkylation reactions using ethyl halides.
Cyclopropyl group attachment: This could be done via cyclopropanation reactions, often using reagents like diazomethane.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole structures.
Cyclopropylamines: Compounds featuring cyclopropyl groups attached to amines.
Uniqueness
The uniqueness of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H16N2O/c1-2-12-15-11-5-3-4-9(13(11)16-12)10-6-8(10)7-14/h3-5,8,10H,2,6-7,14H2,1H3/t8-,10+/m0/s1 |
InChI Key |
DGNSJDGKBFYVPO-WCBMZHEXSA-N |
Isomeric SMILES |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3CN |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)C3CC3CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


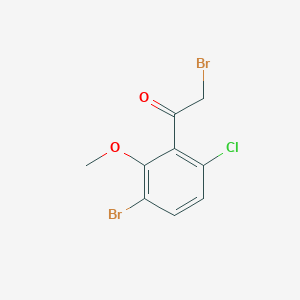
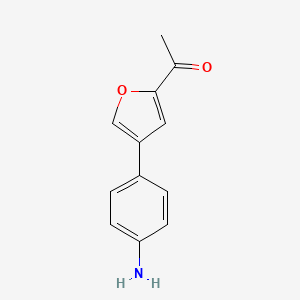
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
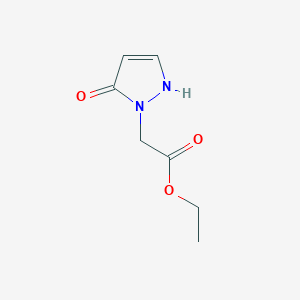
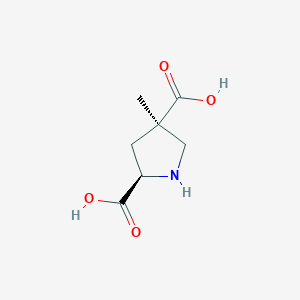
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
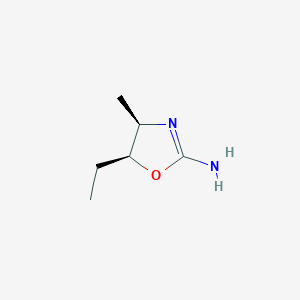
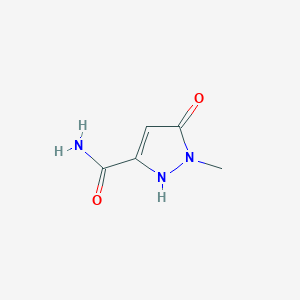
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)


![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
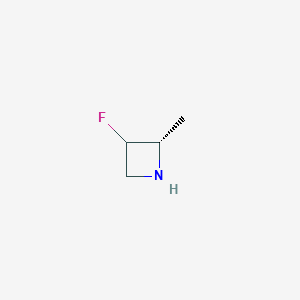
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
